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molecular formula C16H12N2O4 B8742024 2-(4-METHOXYCARBONYLPHENYL)-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID CAS No. 459809-27-9

2-(4-METHOXYCARBONYLPHENYL)-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID

Cat. No. B8742024
M. Wt: 296.28 g/mol
InChI Key: NXQQIOYKQJBQKT-UHFFFAOYSA-N
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Patent
US07282518B2

Procedure details

A mixture of 2-(4-methoxycarbonyl-phenyl)-3H-benzoimidazole-5-carboxylic acid (4.1 g) in THF (15 mL) and water (18 mL) and LiOH (1.74 g) was stirred for 16 hours at room temperature and then mixed with hot water (100 mL) and charcoal. The mixture was filtered and the filtrate was diluted with ice and water (100 mL) and acidified with conc. HCl. The crude diacid was filtered, washed with water and ether and then recrystallized from THF and MeOH. Yield 3.3 g; TLC single spot [CH2Cl2—CH3OH (9:1)].
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[NH:12][C:13]3[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:7][CH:6]=1)=[O:4].[Li+].[OH-].C>C1COCC1.O>[C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[NH:12][C:13]3[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[CH:17]=[CH:16][C:14]=3[N:15]=2)=[CH:9][CH:10]=1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)C=1NC2=C(N1)C=CC(=C2)C(=O)O
Name
Quantity
1.74 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
18 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ice and water (100 mL)
FILTRATION
Type
FILTRATION
Details
The crude diacid was filtered
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
recrystallized from THF and MeOH

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)(O)C1=CC=C(C=C1)C=1NC2=C(N1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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